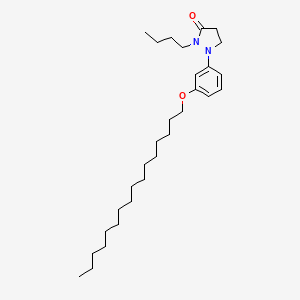![molecular formula C15H10Cl2N2O B12906508 4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one CAS No. 114897-94-8](/img/structure/B12906508.png)
4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorobenzyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorobenzyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction. The reaction conditions may include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(3,4-Dichlorobenzyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can introduce various functional groups to the benzyl ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3,4-dichlorobenzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Phthalazinone: The parent compound, known for its diverse biological activities.
4-Benzylphthalazin-1(2H)-one: A similar compound with a benzyl group instead of the 3,4-dichlorobenzyl group.
4-(2,3-Dichlorobenzyl)phthalazin-1(2H)-one: A compound with a different dichlorobenzyl substitution pattern.
Uniqueness
4-(3,4-Dichlorobenzyl)phthalazin-1(2H)-one is unique due to the specific substitution pattern on the benzyl ring, which may confer distinct biological and chemical properties compared to its analogs.
属性
CAS 编号 |
114897-94-8 |
|---|---|
分子式 |
C15H10Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-6-5-9(7-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20) |
InChI 键 |
NXHSNOLSHHNGHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



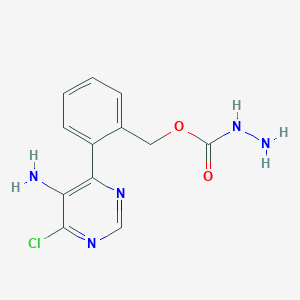
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
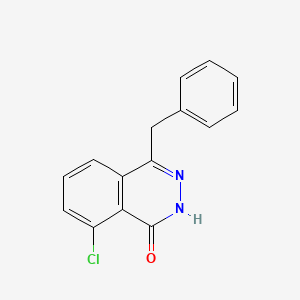

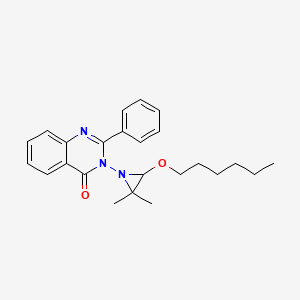
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
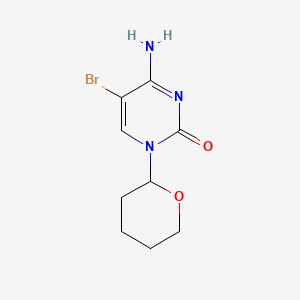
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
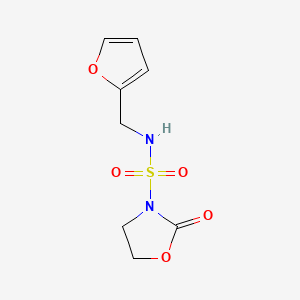

![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
